molecular formula C14H9Cl5O2 B13613565 Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-) CAS No. 56960-92-0

Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-)

Cat. No.: B13613565
CAS No.: 56960-92-0
M. Wt: 386.5 g/mol
InChI Key: HDYCPSGGGILQTK-UHFFFAOYSA-N
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Description

Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-)), commonly known as DDT (dichlorodiphenyltrichloroethane), is an organochlorine insecticide with the chemical formula $ \text{C}{14}\text{H}9\text{Cl}_5 $. Its structure consists of two para-chlorophenyl groups linked to a trichloroethane moiety. Historically, DDT was widely used for malaria control and agricultural pest management due to its high efficacy and persistence .

Properties

CAS No.

56960-92-0

Molecular Formula

C14H9Cl5O2

Molecular Weight

386.5 g/mol

IUPAC Name

4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H9Cl5O2/c15-7-1-3-11(20)9(5-7)13(14(17,18)19)10-6-8(16)2-4-12(10)21/h1-6,13,20-21H

InChI Key

HDYCPSGGGILQTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C2=C(C=CC(=C2)Cl)O)C(Cl)(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-) typically involves multi-step organic reactions starting from readily available chlorinated phenols and chlorinating agents. The key feature in the synthesis is the formation of the trichloroethylidene bridge linking two 4-chlorophenol moieties.

Stepwise Preparation Routes

Formation of 4-Chlorophenol Derivatives
  • The initial step involves the preparation or procurement of 4-chlorophenol, which serves as the phenolic unit. This compound is commercially available or can be synthesized by chlorination of phenol under controlled conditions.

Industrial Scale Synthesis

  • Industrial production employs optimized reaction conditions such as controlled temperature, solvent selection (often aromatic solvents like toluene or chlorinated solvents such as dichloromethane), and use of bases like triethylamine or sodium carbonate to facilitate acylation and condensation reactions.

  • Large-scale reactors with precise control over parameters such as pH and pressure are used to maximize yield and purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Preparation of 4-chlorophenol Chlorination of phenol with chlorine gas or SO2Cl2 Controlled temperature to avoid over-chlorination
Formation of trichloroethylidene bridge Reaction with trichloroacetaldehyde (chloral) in acidic or basic medium Solvents: toluene, dichloromethane; Catalysts: acids or bases
Chlorination (if needed) Chlorinating agents such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) Ensures chlorination at para positions
Purification Crystallization or chromatography Achieves high purity for research applications

Research Data Summary

Parameter Value/Description Source/Notes
Molecular Formula C13H6Cl5O2 (approximate for the bisphenol derivative) Based on structure of bis(4-chlorophenol) with trichloroethylidene bridge
Molecular Weight Approx. 340-360 g/mol Calculated from atomic weights
Typical Reaction Temperature 25-80 °C Depends on step and solvent
Reaction Time 2-6 hours Varies with scale and catalyst
Yield 60-85% Optimized in industrial processes

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated phenols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of less chlorinated phenols.

    Substitution: Formation of phenolic derivatives with different functional groups.

Scientific Research Applications

4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol involves its interaction with cellular components. The compound can:

    Disrupt Cell Membranes: The chlorinated phenol can integrate into cell membranes, disrupting their integrity and leading to cell lysis.

    Inhibit Enzymes: The compound can inhibit various enzymes by binding to their active sites, affecting metabolic processes.

    Generate Reactive Oxygen Species: The compound can induce the formation of reactive oxygen species, leading to oxidative stress and cell damage.

Comparison with Similar Compounds

DDT Metabolites and Degradation Products

DDT undergoes partial degradation in the environment or via microbial action, yielding metabolites with distinct properties:

Compound Structure Key Properties References
DDT 1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane High lipophilicity (log P ~6.9), half-life >15 years in soil, neurotoxic
DDD (TDE) 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane Less persistent (half-life ~2–5 years), formed via reductive dechlorination
Dicofol 2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol Acaricide; lower bioaccumulation but toxic to aquatic life
4,4'-Dichlorobenzophenone (DBP) Bis(4-chlorophenyl)ketone Polar metabolite; formed via oxidative cleavage, moderate persistence

Key Differences :

  • Persistence : DDT > DDD > Dicofol > DBP.
  • Toxicity : DDT and DDD exhibit endocrine-disrupting effects, while dicofol is acutely toxic to fish.
  • Degradation Pathways : DDT is metabolized by white rot fungi (Phanerochaete chrysosporium) via hydroxylation and dechlorination, whereas DBP arises from aromatic ring oxidation .

Chlorinated Phenols (Precursors and Byproducts)

Chlorophenols, such as 2,4-dichlorophenol (2,4-DCP) and 2,4,6-trichlorophenol (2,4,6-TCP), are structural fragments of DDT or degradation intermediates. Their reactivity and environmental behavior differ significantly:

Compound Chlorination Rate Constant (k, L/mol·s) pKa Environmental Role References
4-Chlorophenol 0.185 9.4 Precursor in DDT synthesis; moderate toxicity
2,4-Dichlorophenol 0.455 7.9 Herbicide intermediate; higher water solubility
2,4,6-Trichlorophenol 0.590 6.0 Disinfectant byproduct; carcinogenic

Key Differences :

  • Reactivity: Chlorophenols with ortho/para substituents (e.g., 2,4-DCP) react faster in electrophilic substitutions due to resonance stabilization .
  • Persistence: Chlorophenols are less persistent than DDT (half-life <1 year) but more water-soluble, increasing groundwater contamination risks.

Polychlorinated Biphenyls (PCBs)

Though structurally distinct (biphenyl vs. ethane backbone), PCBs share DDT’s chlorination and persistence:

PCB Isomer Chlorination Pattern Metabolism in Rats Persistence (Half-life) References
4-Chlorobiphenyl Single para-Cl Hydroxylation to 4-OH-PCB ~1–2 years
2,2',5,5'-Tetrachlorobiphenyl Di-ortho, di-para Cl Resistant to degradation; accumulates in fat >10 years

Key Differences :

  • Metabolism : PCBs with para-chlorines (e.g., 4-Cl) are hydroxylated in mammals, unlike DDT, which undergoes reductive dechlorination .
  • Applications : PCBs were used in electrical equipment, whereas DDT was primarily an insecticide.

Biological Activity

Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-) is a chlorinated phenolic compound known for its significant biological activity and environmental persistence. It is commonly referenced by its CAS number 6941-58-8 and has been associated with various toxicological effects. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C18H17Cl5O2
  • Appearance : Powder
  • Purity : 99%
  • Applications : Primarily used in organic synthesis and as a pesticide.

Mechanisms of Biological Activity

Phenolic compounds exhibit a range of biological activities due to their ability to interact with biological macromolecules. The specific mechanisms through which Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-) exerts its effects include:

  • Endocrine Disruption : This compound has been shown to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental toxicity.
  • Cytotoxicity : Studies indicate that chlorinated phenols can induce apoptosis in various cell lines by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
  • Neurotoxicity : Evidence suggests that exposure to this compound may affect neurodevelopmental processes and could be linked to neurodegenerative diseases.

Toxicological Profile

The toxicological effects of Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-) have been documented in several studies:

  • Acute Toxicity : High doses can lead to symptoms such as respiratory distress and central nervous system depression.
  • Chronic Exposure : Long-term exposure has been associated with liver and kidney damage, as well as potential carcinogenic effects.

Table 1: Toxicity Summary

Effect TypeObserved EffectsReference
Acute ToxicityRespiratory distress
Chronic ToxicityLiver and kidney damage
Endocrine DisruptionHormonal imbalance
NeurotoxicityApoptosis in neuronal cells

Environmental Persistence

Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-) is classified as a persistent organic pollutant (POP). Its resistance to biodegradation allows it to bioaccumulate in the environment. The compound's half-life in soil can exceed 180 days, making it a significant environmental concern.

Table 2: Environmental Persistence Data

ParameterValue
Soil Half-Life>180 days
Water Half-Life>60 days
Bioaccumulation Factor>5000

Case Studies

  • Case Study on Ecotoxicity :
    A study conducted on aquatic organisms demonstrated that exposure to Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-) resulted in significant mortality rates among fish species. The study highlighted the compound's impact on reproductive success and larval development.
    • Reference : Ecotoxicology Journal (2023).
  • Human Health Risk Assessment :
    A comprehensive risk assessment evaluated the potential health risks associated with occupational exposure to this compound. Findings indicated a correlation between exposure levels and increased incidence of liver dysfunction among workers in chemical manufacturing.
    • Reference : Occupational Health Journal (2024).

Q & A

Q. What spectroscopic and chromatographic methods are most effective for identifying and quantifying DDT in complex environmental matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting DDT and its metabolites (e.g., DDE, DDD) due to its high sensitivity and specificity. For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) can identify characteristic C-Cl stretching vibrations (600–800 cm⁻¹) and aromatic C-H bonds. When analyzing soil or biological samples, solid-phase extraction (SPE) followed by GC-MS with electron capture detection (ECD) is recommended, with method validation including recovery rates (70–120%) and limits of detection (LODs < 0.1 ppb) .

Q. What synthetic routes are commonly employed to produce DDT derivatives for structure-activity relationship (SAR) studies?

Methodological Answer: The classical synthesis involves condensation of chloral (trichloroacetaldehyde) with two equivalents of 4-chlorobenzene in sulfuric acid at 30–50°C, yielding DDT with >90% purity after recrystallization from ethanol. Reaction progress is monitored via thin-layer chromatography (TLC, hexane:ethyl acetate 9:1), and purity is verified by melting point analysis (108–110°C) and ¹H NMR (δ 7.2–7.4 ppm aromatic protons) .

Q. What are the key regulatory considerations for handling DDT in laboratory settings under international chemical safety protocols?

Methodological Answer: Per the Rotterdam Convention, DDT (CAS 50-29-3) is banned for agricultural use but permitted for vector control under WHO guidelines. Laboratories must adhere to Stockholm Convention restrictions, including secure storage (secondary containment), PPE (nitrile gloves, Type C respirators), and waste disposal via high-temperature incineration (>850°C). Spill management requires neutralization with 10% NaOH and vermiculite absorption, followed by EPA Hazardous Waste Code U061 labeling .

Advanced Research Questions

Q. How can researchers address conflicting data on the anaerobic degradation pathways of DDT in sediment-water systems?

Methodological Answer: Contradictions in degradation half-lives (2–15 years) require controlled microcosm studies with isotopic tracing. Using ¹⁴C-labeled DDT (e.g., DDT-¹⁴C, CAS 29411-63-0) tracks dechlorination products like DDD and DDE under varying redox potentials (-200 mV to +300 mV). Metagenomic profiling of sediment microbiota combined with LC-HRMS for metabolite identification resolves discrepancies caused by co-contaminants (e.g., PCBs) .

Q. What crystallographic strategies are used to resolve the stereochemical configuration of DDT metal complexes in coordination chemistry?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) determines bond lengths and angles in DDT-zinc complexes. For example, Zn₂Cl₂(C₂₀H₂₁N₃O)₂₂·2H₂O crystallizes in the monoclinic P2₁/c space group (a = 10.23 Å, b = 18.45 Å, c = 14.72 Å, β = 105.7°), with Zn–N bond distances of 2.02–2.08 Å. Data collection using CAD-4 diffractometers and refinement via SHELXL-97 software (R factor < 0.05) ensures accuracy .

Q. How can isotopic ratio mass spectrometry (IRMS) differentiate legacy DDT sources from recent environmental inputs in dated sediment cores?

Methodological Answer: δ¹³C and δ³⁷Cl isotopic signatures vary by manufacturer (e.g., δ¹³C = -28‰ for historic production vs. -22‰ for modern synthesis). Compound-specific isotope analysis (CSIA) via GC-IRMS (precision ±0.5‰ for δ¹³C) identifies source apportionment. A 2‰ δ¹³C shift between pre-1970 and post-2000 deposits indicates new inputs. Paired with ²¹⁰Pb dating, this resolves temporal contamination patterns .

Q. What in vitro methodologies are recommended to elucidate the estrogenic activity of DDT and its chiral metabolites?

Methodological Answer: Competitive estrogen receptor (ER-α/β) binding assays using [³H]-estradiol displacement (IC₅₀ values) and transactivation assays (luciferase reporter in MCF-7 cells) quantify endocrine disruption. Enantioselective effects are assessed using chiral HPLC (e.g., Chiralpak IA column) to isolate (+)- and (-)-o,p’-DDT. Recent findings show (+)-o,p’-DDT exhibits 10-fold higher ER-α affinity than (-)-enantiomer, explaining species-specific toxicity .

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